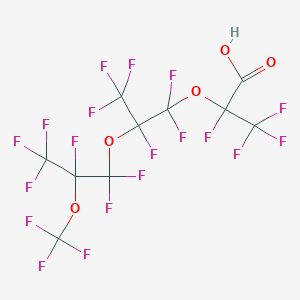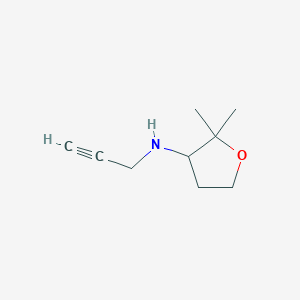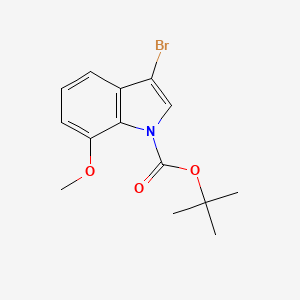![molecular formula C10H13BrOS B15241277 2-[(5-Bromothiophen-2-yl)methyl]cyclopentan-1-ol](/img/structure/B15241277.png)
2-[(5-Bromothiophen-2-yl)methyl]cyclopentan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(5-Bromothiophen-2-yl)methyl]cyclopentan-1-ol is an organic compound with the molecular formula C10H13BrOS and a molecular weight of 261.18 g/mol . This compound features a cyclopentanol core substituted with a bromothiophene moiety, making it a valuable intermediate in various chemical syntheses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Bromothiophen-2-yl)methyl]cyclopentan-1-ol typically involves the reaction of 5-bromothiophene-2-carbaldehyde with cyclopentylmagnesium bromide, followed by hydrolysis . The reaction conditions often include:
Solvent: Anhydrous ether or tetrahydrofuran (THF)
Temperature: -78°C to room temperature
Reagents: Cyclopentylmagnesium bromide, 5-bromothiophene-2-carbaldehyde, and water for hydrolysis
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above laboratory methods to ensure higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-[(5-Bromothiophen-2-yl)methyl]cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding ketone or carboxylic acid
Reduction: Formation of the corresponding alcohol or alkane
Substitution: Nucleophilic substitution reactions at the bromine atom
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Substitution: Sodium iodide (NaI) in acetone for halogen exchange
Major Products
Oxidation: 2-[(5-Bromothiophen-2-yl)methyl]cyclopentanone
Reduction: 2-[(5-Bromothiophen-2-yl)methyl]cyclopentanol
Substitution: 2-[(5-Iodothiophen-2-yl)methyl]cyclopentan-1-ol
Aplicaciones Científicas De Investigación
2-[(5-Bromothiophen-2-yl)methyl]cyclopentan-1-ol is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules
Biology: Potential use in the study of biological pathways involving thiophene derivatives
Medicine: Exploration of its pharmacological properties and potential therapeutic applications
Industry: Utilized in the development of advanced materials and chemical processes
Mecanismo De Acción
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-2-thiophenecarboxaldehyde: Similar thiophene structure but different functional groups
2-(5-Bromothiophen-2-yl)ethan-1-ol: Similar bromothiophene structure with an ethan-1-ol group
Uniqueness
2-[(5-Bromothiophen-2-yl)methyl]cyclopentan-1-ol is unique due to its cyclopentanol core, which imparts distinct chemical and physical properties compared to other bromothiophene derivatives .
Propiedades
Fórmula molecular |
C10H13BrOS |
|---|---|
Peso molecular |
261.18 g/mol |
Nombre IUPAC |
2-[(5-bromothiophen-2-yl)methyl]cyclopentan-1-ol |
InChI |
InChI=1S/C10H13BrOS/c11-10-5-4-8(13-10)6-7-2-1-3-9(7)12/h4-5,7,9,12H,1-3,6H2 |
Clave InChI |
CWPQPDPMHWITMH-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C(C1)O)CC2=CC=C(S2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Oxa-5,9-diazaspiro[5.5]undecane](/img/structure/B15241197.png)








![7-(Thiophen-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B15241263.png)

![3-Chloro-5-{[(4-chlorophenyl)sulfanyl]methyl}-11-methyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene](/img/structure/B15241283.png)
![7-Nitroimidazo[4,5-c]-pyridin-2-one](/img/structure/B15241291.png)
![4-[(2-Methylpentan-3-yl)amino]butan-2-ol](/img/structure/B15241300.png)
